

# "ethyl 2-cyano-3-oxobutanoate molecular structure and formula"

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## Compound of Interest

Compound Name: Ethyl 2-cyano-3-oxobutanoate

Cat. No.: B1194592

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## An In-depth Technical Guide to Ethyl 2-cyano-3-oxobutanoate

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key properties of **ethyl 2-cyano-3-oxobutanoate**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, and includes a detailed experimental protocol for its synthesis.

## Molecular Structure and Chemical Formula

**Ethyl 2-cyano-3-oxobutanoate**, a versatile intermediate in organic synthesis, possesses the chemical formula  $C_7H_9NO_3$ .<sup>[1]</sup> Its structure features a butyrate backbone substituted with a cyano group at the  $\alpha$ -position and a ketone at the  $\beta$ -position.

IUPAC Name: **ethyl 2-cyano-3-oxobutanoate**<sup>[2]</sup>

Synonyms: 2-cyano-3-oxobutanoic acid ethyl ester, 2-cyanoacetoacetic acid ethyl ester, Ethyl  $\alpha$ -cyanoacetoacetate.<sup>[1]</sup>

CAS Number: 634-55-9<sup>[2]</sup>

Below is a two-dimensional representation of the molecular structure of **ethyl 2-cyano-3-oxobutanoate**.

Caption: 2D structure of **ethyl 2-cyano-3-oxobutanoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 2-cyano-3-oxobutanoate** is presented in the table below. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	155.15 g/mol	[2]
Density	1.12 g/cm <sup>3</sup>	[1]
Boiling Point	115 °C @ 2 Torr	[1]
Flash Point	91.2 °C	[1]
Refractive Index	1.435	[1]
Water Solubility	Not miscible or difficult to mix	[1]
pKa	~3.0	[3]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **ethyl 2-cyano-3-oxobutanoate**. While a complete experimental spectrum for this specific molecule is not readily available in the public domain, data from the closely related compound, diethyl 2-cyano-3-oxosuccinate, provides valuable insights into the expected spectral features.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the  $\alpha$ -proton, and a singlet for the methyl protons of the acetyl group. Due to keto-enol tautomerism, signals corresponding to the enol form may also be present.[3]
- <sup>13</sup>C NMR:** The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbons of the ester and ketone groups, the cyano carbon, the  $\alpha$ -carbon, and the carbons of the ethyl

and methyl groups. For the related diethyl 2-cyano-3-oxosuccinate, the enol form is predominant in solution, showing characteristic shifts for the enolic carbon and the carbons of the two ethyl groups.[3]

## Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 2-cyano-3-oxobutanoate** is expected to show strong absorption bands characteristic of its functional groups. For the analogous diethyl 2-cyano-3-oxosuccinate, the following peaks are observed:

- C≡N stretch: A strong, sharp absorption around  $2227\text{ cm}^{-1}$ . [3]
- C=O stretch: Multiple strong absorption bands between  $1610$  and  $1742\text{ cm}^{-1}$  corresponding to the ketone and ester carbonyl groups. The presence of multiple peaks in this region can be attributed to the keto-enol tautomerism and potential conjugation effects. [3]
- O-H stretch (enol form): A broad absorption band in the region of  $2500\text{--}3300\text{ cm}^{-1}$ . [3]

## Mass Spectrometry (MS)

The mass spectrum of **ethyl 2-cyano-3-oxobutanoate** would show a molecular ion peak corresponding to its molecular weight ( $155.15\text{ g/mol}$ ). Common fragmentation patterns for esters include the loss of the alkoxy group ( $-\text{OC}_2\text{H}_5$ ) and the acyl group.

## Experimental Protocol: Synthesis of Ethyl 2-cyano-3-oxobutanoate

A common method for the synthesis of related  $\beta$ -keto esters is the Claisen condensation.[3] A specific procedure for a similar compound involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxan-4-one with 3-hydroxypropionitrile.

Materials:

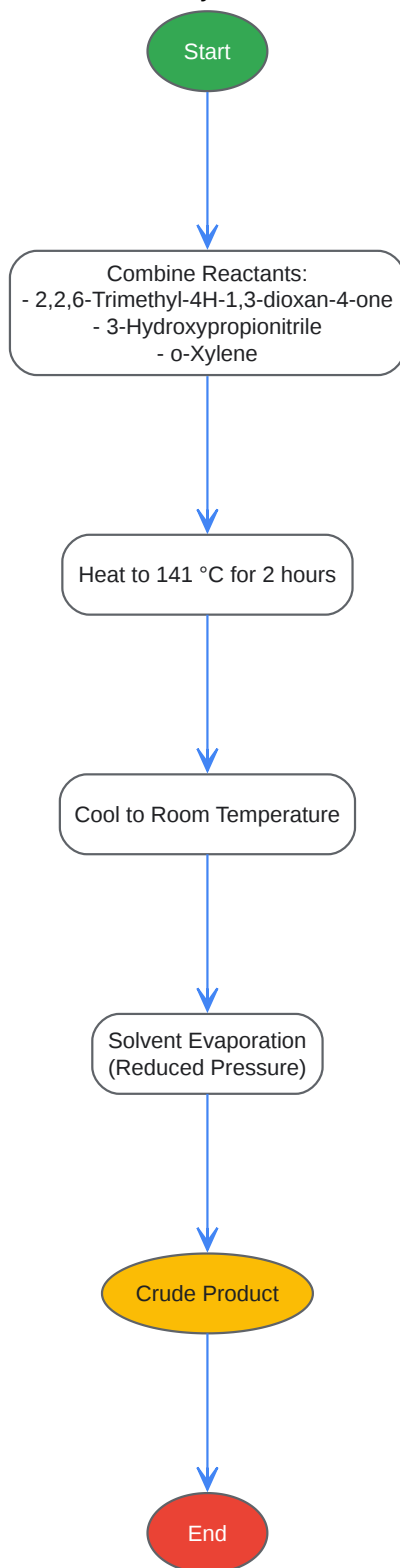
- 2,2,6-Trimethyl-4H-1,3-dioxan-4-one
- 3-Hydroxypropionitrile
- o-Xylene

Procedure:

- In a round-bottom flask, combine 2,2,6-trimethyl-4H-1,3-dioxan-4-one and 3-hydroxypropionitrile in equimolar amounts.
- Add o-xylene as a solvent.
- Heat the reaction mixture to 141 °C and maintain this temperature for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for this synthesis.

## Synthesis Workflow of a Cyano-substituted Butanoate



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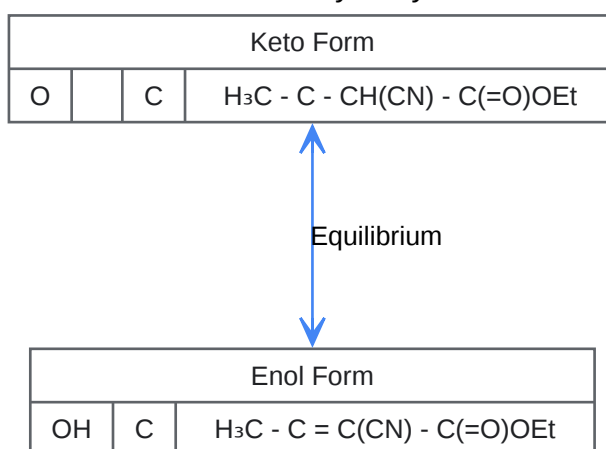
Caption: A generalized workflow for the synthesis process.

## Key Chemical Properties: Keto-Enol Tautomerism

A significant chemical property of **ethyl 2-cyano-3-oxobutanoate** is its existence as an equilibrium mixture of keto and enol tautomers. The presence of two electron-withdrawing groups (the cyano and ester groups) flanking the  $\alpha$ -carbon stabilizes the enolate intermediate, facilitating the tautomerization process. The enol form is further stabilized by the formation of an intramolecular hydrogen bond and conjugation.[3]

The equilibrium between the keto and enol forms is a fundamental concept in the reactivity of  $\beta$ -dicarbonyl compounds.

Keto-Enol Tautomerism of Ethyl 2-cyano-3-oxobutanoate



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Caption: The equilibrium between the keto and enol tautomers.

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## References

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